molecular formula C5H3BrN4 B15326121 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B15326121
M. Wt: 199.01 g/mol
InChI Key: MKHPQZDDCMLWME-UHFFFAOYSA-N
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Description

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 7th position of the triazolo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 7-amino-1H-[1,2,3]triazolo[4,5-c]pyridine or 7-thio-1H-[1,2,3]triazolo[4,5-c]pyridine can be formed.

    Oxidation and Reduction Products:

Scientific Research Applications

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Pesticide Synthesis: The compound can be used as a starting material in the synthesis of pesticides, contributing to agricultural research.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the bromine atom at the 7th position, which can significantly alter its chemical properties and reactivity.

    7-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine:

    7-Iodo-1H-[1,2,3]triazolo[4,5-c]pyridine: Contains an iodine atom, which can affect its chemical behavior and interactions.

Uniqueness

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the bromine atom’s presence is crucial for the desired chemical or biological activity.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

7-bromo-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)

InChI Key

MKHPQZDDCMLWME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2C=N1)Br

Origin of Product

United States

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